N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazolopyrimidine ring fused with a cyclopentylacetamide moiety, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide typically involves a multi-step process. One common method includes the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is efficient and can be conducted under microwave conditions at 140°C to yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine N-oxides, while reduction can produce triazolopyrimidine derivatives with reduced functional groups.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Agriculture: Triazolopyrimidine derivatives are known for their herbicidal and antifungal properties.
Materials Science: The unique structure of this compound allows for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as kinase inhibitors.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide stands out due to its specific structural features, such as the cyclopentylacetamide moiety, which may enhance its binding affinity and selectivity for certain molecular targets. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-14(8-12-4-1-2-5-12)16-7-3-6-13-9-17-15-18-11-19-20(15)10-13/h9-12H,1-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGRZUEMPOCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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